molecular formula C6H9F3N2O B2926022 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one CAS No. 1551423-37-0

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one

Cat. No. B2926022
CAS RN: 1551423-37-0
M. Wt: 182.146
InChI Key: JPKXDYNHVDRULH-UHFFFAOYSA-N
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Description

“3-(3,3,3-Trifluoropropyl)imidazolidin-4-one” is a chemical compound with the CAS Number: 1551423-37-0 . It has a molecular weight of 182.15 . The IUPAC name for this compound is 3-(3,3,3-trifluoropropyl)imidazolidin-4-one .


Molecular Structure Analysis

The InChI code for “3-(3,3,3-Trifluoropropyl)imidazolidin-4-one” is 1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

1. Role in Bioactive Oligopeptides

Imidazolidin-4-ones, such as 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one, are utilized in modifying the structure of bioactive oligopeptides. They serve as surrogates for proline or as protectants for the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis involves the reaction of an alpha-aminoamide moiety with a ketone or aldehyde, leading to imine formation and subsequent intramolecular cyclization. A study demonstrated that this formation is stereoselective when certain substituted benzaldehydes are used with primaquine alpha-aminoamide derivatives (Ferraz et al., 2007).

2. DNA-Binding and Antibacterial Properties

Imidazole-linked thiazolidinone hybrid molecules, which include imidazolidin-4-one derivatives, have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. One of the molecules in this category exhibited minimal inhibitory concentration values comparable to the reference drug streptomycin. Additionally, these compounds have a strong affinity towards DNA, binding specifically at the DNA minor groove, as demonstrated through various studies including UV-visible absorption and fluorescence quenching (War et al., 2017).

3. Psychopharmacological Properties

Certain imidazolidine derivatives, known as hydantoins, have been identified to possess psychopharmacological properties. For instance, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, synthesized from glycine, demonstrated antinociceptive effects in mice, suggesting potential therapeutic applications in pain management (Queiroz et al., 2015).

4. Corrosion Inhibition

Imidazolidin-4-one derivatives have been evaluated for their corrosion inhibition efficiency. A study involving 1-(2-ethylamino)-2-methylimidazolidine showed its potential as a corrosion inhibitor in deaerated acid media. The study used techniques like potentiodynamic polarization curves and electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds as corrosion inhibitors (Cruz et al., 2004).

5. Synthesis of Complex Arylated Imidazoles

Imidazoles, including imidazolidin-4-one derivatives, play a significant role in the synthesis of complex arylated imidazoles. These derivatives are key in the regioselective and sequential arylation of all three C-H bonds of the imidazole core. Such processes are crucial in the development of pharmaceuticals and molecular functional materials (Joo et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to skin irritation, eye damage, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3,3,3-trifluoropropyl)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKXDYNHVDRULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CN1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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